molecular formula C7H10N2O B581999 6-Methoxy-5-methylpyridin-3-amine CAS No. 867012-70-2

6-Methoxy-5-methylpyridin-3-amine

Cat. No.: B581999
CAS No.: 867012-70-2
M. Wt: 138.17
InChI Key: RFEMLHVKBYMWAM-UHFFFAOYSA-N
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Description

6-Methoxy-5-methylpyridin-3-amine is an organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, characterized by a methoxy group at the 6th position and a methyl group at the 5th position of the pyridine ring, along with an amino group at the 3rd position

Safety and Hazards

The safety data sheet for 6-Methoxy-5-methylpyridin-3-amine indicates that it should be kept in a dark place, under an inert atmosphere, at room temperature . It is classified as toxic .

Mechanism of Action

Target of Action

It’s known that this compound is an important intermediate in organic synthesis . It’s mainly used in pharmaceutical intermediates, organic synthesis, organic solvents, and can also be used in the production of dyes, pesticides, and spices .

Mode of Action

The mode of action of 6-Methoxy-5-methylpyridin-3-amine involves its use in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis . The compound’s interaction with its targets results in the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Biochemical Pathways

It’s known that the suzuki–miyaura coupling reaction, in which this compound is involved, plays a crucial role in the synthesis of various organic compounds . These compounds can then participate in numerous biochemical pathways, depending on their specific structures and properties.

Pharmacokinetics

It’s known that the compound has a molecular weight of 13817 g/mol , which could influence its absorption and distribution

Result of Action

As an intermediate in organic synthesis, this compound plays a crucial role in the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds . These compounds can then exert various molecular and cellular effects, depending on their specific structures and properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura coupling reaction, in which this compound is involved, requires specific reaction conditions, including the presence of a palladium catalyst . Changes in these conditions could potentially affect the reaction’s outcome. Furthermore, the compound’s stability could be influenced by factors such as temperature, pH, and exposure to light or oxygen.

Biochemical Analysis

Cellular Effects

The effects of 6-Methoxy-5-methylpyridin-3-amine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic processes, leading to changes in the production of key metabolites. Additionally, it can impact cell signaling pathways by interacting with receptors or signaling molecules, thereby modulating cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, either by directly interacting with transcription factors or by influencing signaling pathways that regulate gene transcription. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a biochemical tool for studying cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It may influence the levels of specific metabolites by modulating enzyme activity or by acting as a substrate in metabolic reactions. The compound’s role in these pathways highlights its potential impact on overall cellular metabolism and its utility in studying metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization within cells can influence its accumulation and activity, affecting its overall efficacy in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can impact its interactions with other biomolecules and its ability to modulate cellular processes

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methoxy-5-methylpyridin-3-amine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst and involves the coupling of 5-bromo-2-methylpyridin-3-amine with methoxyboronic acid under mild conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of catalysts, solvents, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-methylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The methoxy and methyl groups can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

6-Methoxy-5-methylpyridin-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-Methylpyridin-3-amine: Lacks the methoxy group, leading to different reactivity and applications.

    6-Methoxypyridin-3-amine:

Uniqueness

6-Methoxy-5-methylpyridin-3-amine is unique due to the presence of both methoxy and methyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

6-methoxy-5-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEMLHVKBYMWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654558
Record name 6-Methoxy-5-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867012-70-2
Record name 6-Methoxy-5-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-5-methylpyridin-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Methoxy-3-methyl-5-nitropyridine (1.63 g, 9.71 mmol) was dissolved in methanol (50 ml), 10% Pd-on-carbon powder (50% water content article) (800 mg) was added, and stirred under hydrogen atmosphere for 2 hours and 10 minutes. After the reaction was completed, celite filtration was carried out, the solvent was evaporated, thereby yielding the title compound (1.25 g, 0.90 mmol, 93%) as a blue oily substance.
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd on-carbon
Quantity
800 mg
Type
reactant
Reaction Step Two
Yield
93%

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